3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as DNA or specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
[1,2,4]Triazolo[1,3,5]triazine: Utilized as a rigid electron acceptor in thermally activated delayed fluorescence emitters.
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Relevant structural template in medicinal chemistry.
Uniqueness
3-(4-chlorophenyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of a triazoloquinazoline core with a chloro and methoxyethyl substituent, which imparts distinct chemical and biological properties. Its potential as a DNA intercalator and enzyme inhibitor makes it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c1-25-11-10-20-17-14-4-2-3-5-15(14)24-18(21-17)16(22-23-24)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCAMABQPQAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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